Nonacosadiene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

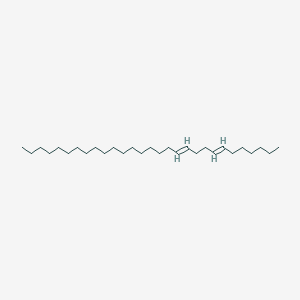

Nonacosadiene, specifically (7Z,11Z)-Nonacosadiene, is a long-chain hydrocarbon pheromone primarily found in the fruit fly Drosophila melanogaster. This compound plays a crucial role in the mating behavior of these flies, acting as a chemical signal that influences male courtship behavior .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (7Z,11Z)-Nonacosadiene involves a series of chemical reactions starting from simpler hydrocarbons. One notable method includes the use of tetrahydropyridine derivatives. The synthetic route typically involves the formation of carbon-carbon double bonds at specific positions along the hydrocarbon chain .

Industrial Production Methods

While detailed industrial production methods for Nonacosadiene are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Nonacosadiene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, converting double bonds into single bonds.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: Common reagents include halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.

Major Products Formed

Oxidation: Alcohols, aldehydes, and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated hydrocarbons.

Applications De Recherche Scientifique

Nonacosadiene has several applications in scientific research:

Chemistry: Used as a model compound to study hydrocarbon chemistry and reaction mechanisms.

Biology: Studied for its role in insect behavior, particularly in mating and communication.

Industry: Used in the synthesis of other complex organic compounds and materials .

Mécanisme D'action

Nonacosadiene exerts its effects primarily through its role as a pheromone. In Drosophila melanogaster, it binds to specific olfactory receptors on the antennae of male flies, triggering a cascade of neural signals that lead to courtship behavior. The molecular targets include olfactory sensory neurons that are tuned to detect this specific hydrocarbon .

Comparaison Avec Des Composés Similaires

Nonacosadiene is part of a broader class of cuticular hydrocarbons that serve as pheromones in insects. Similar compounds include:

(Z,Z)-7,11-Heptacosadiene (7,11-HD): Another female-specific pheromone in Drosophila melanogaster.

(Z)-7-Tricosene (7-T): A male-specific antiaphrodisiac pheromone.

11-cis-Vaccenyl acetate (cVA): Another male-specific pheromone.

This compound is unique in its specific role in female Drosophila melanogaster and its ability to induce male courtship behavior, distinguishing it from other similar hydrocarbons .

Propriétés

Formule moléculaire |

C29H56 |

|---|---|

Poids moléculaire |

404.8 g/mol |

Nom IUPAC |

(7E,11E)-nonacosa-7,11-diene |

InChI |

InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3/b15-13+,23-21+ |

Clé InChI |

KWUWRILZYFCPRI-IDQXUSCUSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCC/C=C/CC/C=C/CCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-7'-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7-carboxylic acid](/img/structure/B14794931.png)

![(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one](/img/structure/B14794934.png)

![1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide](/img/structure/B14794936.png)

![benzyl N-[4-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14794951.png)

![2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14794961.png)

![(13S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14794994.png)

![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)

![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)